molecular formula C12H7BrClN3O B11793521 2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline

2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline

Cat. No.: B11793521
M. Wt: 324.56 g/mol
InChI Key: YFXFBUKEAHEKAZ-UHFFFAOYSA-N
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Description

2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic compound that features a bromine atom, a chlorine atom, and an oxazole ring fused to a pyridine ring.

Preparation Methods

The synthesis of 2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Comparison with Similar Compounds

2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline can be compared to other similar compounds, such as:

Properties

Molecular Formula

C12H7BrClN3O

Molecular Weight

324.56 g/mol

IUPAC Name

2-bromo-4-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline

InChI

InChI=1S/C12H7BrClN3O/c13-8-3-6(1-2-9(8)15)11-17-10-4-7(14)5-16-12(10)18-11/h1-5H,15H2

InChI Key

YFXFBUKEAHEKAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)N=CC(=C3)Cl)Br)N

Origin of Product

United States

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